

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Derivatives

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Compound of Interest

Compound Name: 6-Methoxyquinoline-8-carbaldehyde

CAS No.: 1268520-98-4

Cat. No.: B595290

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Executive Summary: The 6-Methoxyquinoline Scaffold

The 6-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, most historically significant for its efficacy against the hepatic stages of Plasmodium species (antimalarial). However, recent investigations have expanded its utility into oncology, specifically in multidrug resistance (MDR) reversal and kinase inhibition.

This guide objectively compares the Structure-Activity Relationship (SAR) of classic 8-aminoquinoline antimalarials (Primaquine vs. Tafenoquine) and emerging anticancer derivatives. It synthesizes experimental data to explain how specific structural modifications dictate pharmacokinetic stability, metabolic toxicity, and therapeutic potency.

Antimalarial SAR: Primaquine vs. Tafenoquine

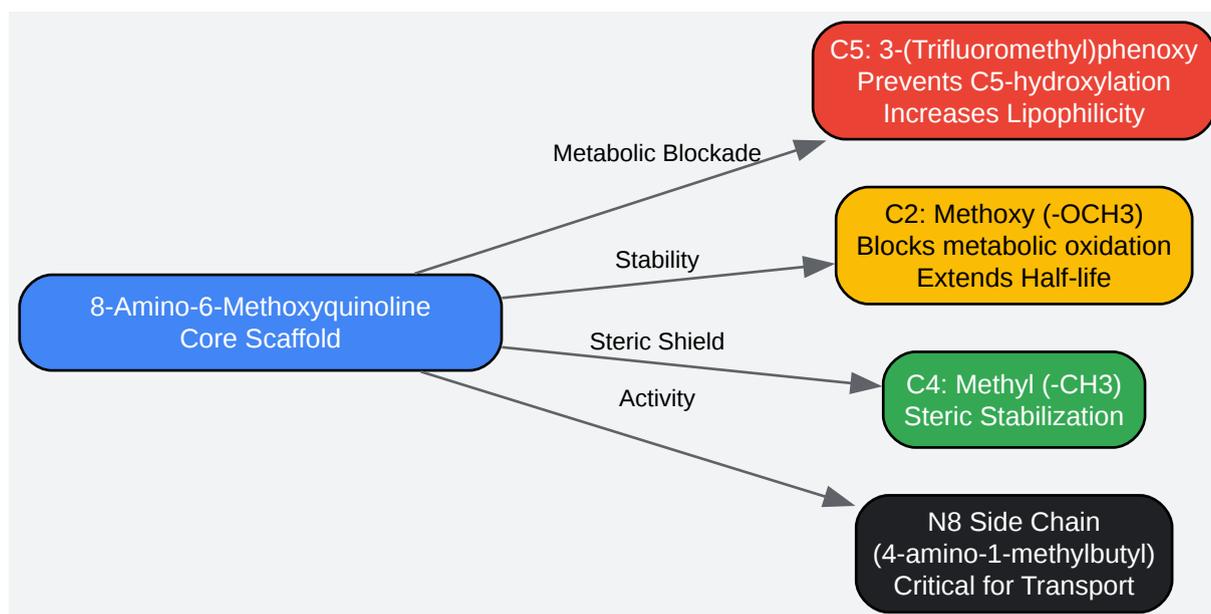
The 8-amino-6-methoxyquinoline core is the only drug class capable of "radical cure"—eliminating dormant liver hypnozoites of *P. vivax*. The evolution from Primaquine to Tafenoquine illustrates a masterclass in SAR optimization for metabolic stability.

Structural Evolution and Functional Consequences

Feature	Primaquine (Standard)	Tafenoquine (Next-Gen)	SAR Implication
Core	8-amino-6-methoxyquinoline	8-amino-6-methoxyquinoline	Essential for redox-active metabolite generation (quinone-imine formation).
C2 Position	-H	-OCH ₃ (Methoxy)	Blocks metabolic oxidation at C2, significantly extending half-life.
C4 Position	-H	-CH ₃ (Methyl)	Steric hindrance prevents ring opening/degradation.
C5 Position	-H	-O-Ph-CF ₃ (Phenoxy)	Critical: Prevents rapid hydroxylation at C5 (a major metabolic soft spot in Primaquine), increasing lipophilicity and tissue residence time.
Half-Life	~4–7 Hours	~14–28 Days	Enables single-dose regimen (Tafenoquine) vs. 14-day course (Primaquine).
Toxicity	Hemolysis (G6PD Deficient)	Hemolysis (G6PD Deficient)	Both require metabolic activation to reactive species that cause oxidative stress in host and parasite.

Visualization: Tafenoquine SAR Map

The following diagram illustrates the specific stabilizing modifications introduced in Tafenoquine compared to the Primaquine scaffold.



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Caption: Structural optimization of Tafenoquine. Red, Yellow, and Green nodes indicate specific substitutions that overcome the metabolic instability of the parent Primaquine scaffold.

Anticancer SAR: MDR Reversal & Kinase Inhibition

Beyond malaria, 6-methoxyquinoline derivatives (specifically 2-aryl substituted) have shown promise in reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.

Key SAR Determinants for P-gp Inhibition

Experimental data suggests that the 6-methoxy group is not just a scaffold feature but actively participates in binding interactions within the P-gp transmembrane domain.

- C2-Aryl Substitution: Replacement of the C2-hydrogen with a furan or specific aryl group enhances π - π stacking interactions with the target protein.
- C4-Hydroxymethylation: Derivatives with a -CH₂OH at C4 show 1.3 to 2.1-fold stronger P-gp inhibition compared to Verapamil (positive control).[1]

- Metal Complexation: Copper (Cu) complexes of 6-methoxyquinoline exhibit significantly lower IC₅₀ values (higher potency) against A549 lung cancer cells compared to the free ligand, likely due to enhanced ROS generation and DNA intercalation.

Comparative Potency Data (In Vitro)

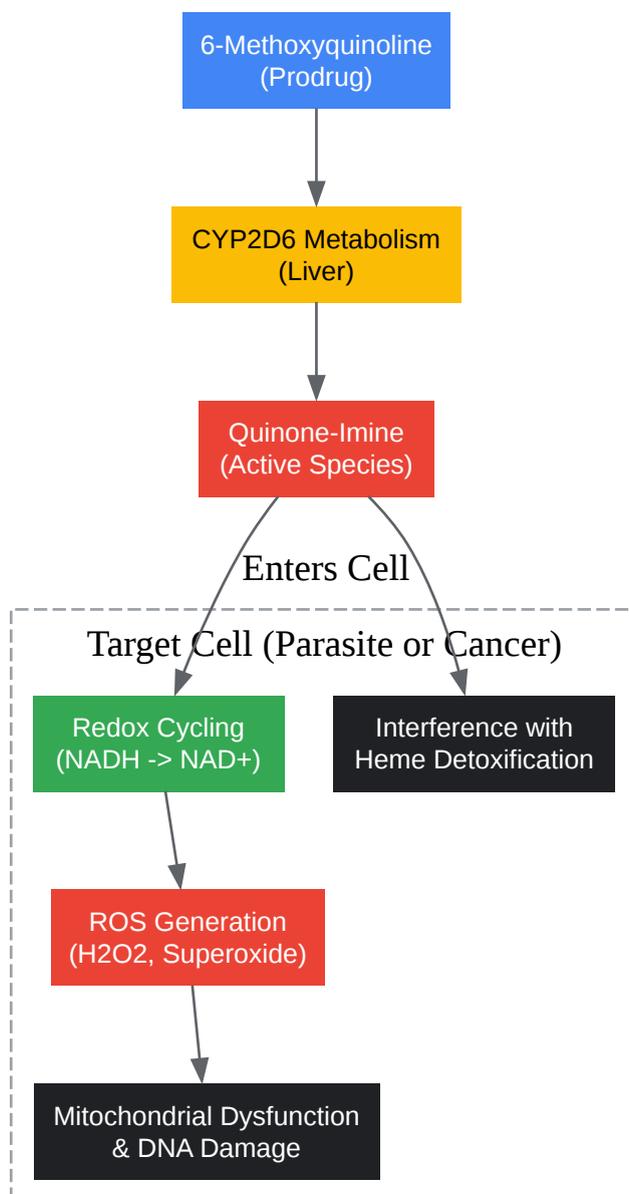
Compound Class	Target Cell Line	IC ₅₀ / Effect	Mechanism
6-Methoxy-2-arylquinoline	EPG85-257RDB (MDR Gastric)	10 µM (Efflux Inhibition)	P-gp Inhibition (Restores sensitivity to Paclitaxel)
Cu(II)-6-Methoxyquinoline	A549 (Lung Carcinoma)	57.9 µM	Oxidative Stress & DNA Damage
Steroidal-Quinoline Hybrid	MCF-7 (Breast Cancer)	0.34 µM	Dual EGFR/HER-2 Inhibition

Mechanism of Action: The Redox Causality

The biological activity of 6-methoxyquinolines in both malaria and cancer is often driven by their ability to undergo redox cycling.

Pathway: ROS Generation and Heme Toxicity

The following workflow details how these compounds induce toxicity selectively in parasites or cancer cells.



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Caption: Mechanism of Action.[2][3] The compound requires metabolic activation (typically CYP2D6) to form the active quinone-imine species, which drives redox cycling and ROS production.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating 6-methoxyquinoline derivatives.

Protocol A: P-glycoprotein (P-gp) Inhibition Assay

Used to determine if a derivative can reverse drug resistance in cancer cells.

- Cell Preparation: Seed MDR-positive cells (e.g., EPG85-257RDB) and sensitive parental cells (EPG85-257P) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C.
- Compound Treatment: Add the test 6-methoxyquinoline derivative (0.1, 1, 10, 50 μ M) and incubate for 2 hours.
 - Control: Use Verapamil (10 μ M) as a positive control for inhibition.
- Dye Loading: Add Rhodamine 123 (Rh123, 5 μ M), a fluorescent P-gp substrate, and incubate for 60 minutes.
- Efflux Phase: Wash cells with PBS to remove extracellular dye. Add drug-free medium and incubate for another 60 minutes (this allows active P-gp to pump the dye out).
- Quantification: Lyse cells and measure intracellular fluorescence using a spectrofluorometer (Ex/Em: 485/535 nm).
 - Result Interpretation: High intracellular fluorescence = High P-gp inhibition (The drug stopped the pump from ejecting the dye).

Protocol B: In Vitro Antiplasmodial Assay (SYBR Green I)

Standard validation for antimalarial potency.

- Culture: Synchronize *P. falciparum* (Strain NF54 or Dd2) at the ring stage with 1% parasitemia and 2% hematocrit.
- Plating: Dispense 100 μ L of culture into 96-well plates containing serial dilutions of the test compound.
- Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (93% N₂, 4% CO₂, 3% O₂).

- Lysis & Detection: Add 100 μ L of lysis buffer containing SYBR Green I dye.
- Readout: Incubate in the dark for 1 hour. Measure fluorescence (Ex/Em: 485/535 nm).
 - Calculation: Plot fluorescence vs. log concentration to determine the IC₅₀ value using non-linear regression.

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